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molecular formula C7H5ClFNO2 B044648 2-Chloro-4-fluoro-5-nitrotoluene CAS No. 112108-73-3

2-Chloro-4-fluoro-5-nitrotoluene

Cat. No. B044648
M. Wt: 189.57 g/mol
InChI Key: YXVJHZWHPLOEAP-UHFFFAOYSA-N
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Patent
US08372858B2

Procedure details

To a solution of 100 g (0.7 mol) of 2-chloro-4-fluorotoluene in 250 ml of concentrated H2SO4 is added portion-wise 85 g (0.875 mol) of KNO3 at 0° C. (addition of the whole amount of KNO3 is finished in about 1 hour). The reddish mixture is slowly warmed-up at room temperature overnight and quenched over crushed ice and extracted with EtOAc. The organic layers are combined, dried over MgSO4 and concentrated. The crude oil is then purified over a large silica plug (eluent: 97/3 hexanes/EtOAc) to afford 2-chloro-4-fluoro-5-nitrotoluene as a pale yellow oil that solidifies upon standing. 1H NMR (CDCl3, 400 Mz): 7.97 (d, J=8.0 Hz, 1H), 7.32 (d, J=10.4 Hz, 1H), 2.43 (s, 3H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[N+:10]([O-])([O-:12])=[O:11].[K+]>OS(O)(=O)=O>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:10]([O-:12])=[O:11])=[CH:4][C:3]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C
Name
KNO3
Quantity
85 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
CUSTOM
Type
CUSTOM
Details
over crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude oil is then purified over a large silica plug (eluent: 97/3 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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